ethyl 2-chloro-4-methylthiazole-5-carboxylate structure elucidation
ethyl 2-chloro-4-methylthiazole-5-carboxylate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-chloro-4-methylthiazole-5-carboxylate
Foreword
As a cornerstone in modern synthetic chemistry, ethyl 2-chloro-4-methylthiazole-5-carboxylate serves as a pivotal intermediate in the development of various pharmaceutical agents.[1][2][3] Its robust thiazole framework is a feature in drugs targeting conditions from hyperuricemia to bacterial infections.[1][3] The unambiguous confirmation of its molecular structure is paramount to ensuring the integrity of downstream processes, from reaction mechanism studies to the quality control of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond mere procedural descriptions to explain the scientific rationale behind the selection and integration of various analytical methods. We will explore how data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy are synergistically employed to build an irrefutable structural proof, culminating in the gold-standard confirmation by X-ray crystallography.
Molecular Identity and Physicochemical Properties
The initial step in any structural analysis is to gather fundamental data about the compound. This information provides a theoretical framework against which experimental results can be compared.
Table 1: Physicochemical Properties of Ethyl 2-chloro-4-methylthiazole-5-carboxylate
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO₂S | [4][5][6] |
| Molecular Weight | 205.66 g/mol | [4][5][6] |
| CAS Number | 7238-62-2 | [4][5] |
| Appearance | Solid; colorless or pale yellow liquid | [4][5] |
| Melting Point | 32-46 °C | [5] |
| Solubility | Soluble in most organic solvents (ethanol, acetone, DMSO) | [5] |
| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [5] |
(Image of the chemical structure would be placed here in a full document)
The Integrated Spectroscopic Strategy
No single technique provides a complete structural picture. A robust elucidation relies on a workflow that integrates data from multiple orthogonal techniques. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise connectivity of the atoms.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the first port of call. It provides the single most critical piece of data: the molecular weight of the compound. For halogenated compounds, the isotopic pattern is a dead giveaway, offering immediate confirmation of the presence and number of chlorine or bromine atoms. The fragmentation pattern then acts as a molecular puzzle, allowing us to piece together the core structural motifs.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the sample in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.
Data Interpretation & Trustworthiness
The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight. Due to the natural abundance of isotopes (³⁵Cl and ³⁷Cl; ³²S and ³⁴S), a characteristic isotopic pattern validates the elemental composition.
-
Molecular Ion (M⁺): The presence of one chlorine atom leads to a distinctive M⁺ to M+2 peak ratio of approximately 3:1.
-
Fragmentation: Thiazole rings are relatively stable, often appearing as abundant molecular ions.[7][8] Key fragmentations arise from the substituents. The proximity of the C4-methyl and C5-carboxylate groups can induce specific rearrangements or "ortho-effects" upon electron impact.[7][8]
Table 2: Predicted MS Fragmentation Data for Ethyl 2-chloro-4-methylthiazole-5-carboxylate
| m/z (Predicted) | Fragment Ion | Interpretation |
| 205 / 207 | [M]⁺ | Molecular ion peak with characteristic 3:1 ratio for ¹Cl. |
| 177 / 179 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl ester group (McLafferty rearrangement). |
| 160 / 162 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |
| 132 / 134 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Experience: If MS provides the blueprint, NMR builds the 3D model. ¹H NMR reveals the number and types of protons and their neighboring relationships, while ¹³C NMR maps the carbon skeleton. For this molecule, the distinct electronic environments of the ethyl ester, the aromatic methyl group, and the thiazole ring produce a clean, predictable spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Spectrometer Setup: Place the tube in the NMR spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical acquisition time is a few minutes.
-
¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, this requires a longer acquisition time (30 minutes to several hours).
Data Interpretation & Trustworthiness
-
¹H NMR: The spectrum is expected to show three distinct signals: a triplet and a quartet for the ethyl group, and a singlet for the methyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the thiazole ring.
-
¹³C NMR: The spectrum will show seven unique carbon signals, including the carbonyl carbon of the ester at the far downfield region, carbons of the thiazole ring, and the aliphatic carbons of the methyl and ethyl groups.
Table 3: Predicted NMR Data (in CDCl₃, relative to TMS)
| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.70 | Singlet (s) | 3H | Thiazole-CH₃ | |
| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | |
| ¹³C NMR | ~162 | - | - | C =O (Ester) |
| ~158 | - | - | C 2-Cl (Thiazole) | |
| ~155 | - | - | C 4-CH₃ (Thiazole) | |
| ~118 | - | - | C 5-COO- (Thiazole) | |
| ~61 | - | - | -O-CH₂ -CH₃ | |
| ~17 | - | - | Thiazole-CH₃ | |
| ~14 | - | - | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy provides rapid and reliable confirmation of the functional groups present in the molecule. The carbonyl stretch of the ester is typically a strong, sharp, and unmistakable absorption. The vibrations of the thiazole ring provide a characteristic "fingerprint" region, confirming the presence of the heterocyclic core.[9][10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the interferogram and perform a Fourier transform to generate the IR spectrum (absorbance vs. wavenumber). The process takes less than a minute.
Data Interpretation & Trustworthiness
Each functional group absorbs infrared radiation at a characteristic frequency. The presence of these specific bands provides a self-validating system for functional group assignment.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2980-2900 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1720-1700 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1610-1580 | Medium-Strong | C=N Stretch | Thiazole Ring |
| ~1550-1480 | Medium-Strong | C=C Stretch | Thiazole Ring |
| ~1250-1150 | Strong | C-O Stretch | Ester |
| ~800-750 | Strong | C-Cl Stretch | Chloro-substituent |
Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of MS, NMR, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12] It determines the precise spatial arrangement of every atom in the molecule, confirming connectivity, bond lengths, and bond angles.
Safety and Handling
As a chlorinated organic compound intended for laboratory use, proper handling is essential.[4] All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
-
PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Avoid contact with skin and eyes.[13] Do not breathe dust or vapors.[13]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidants, acids, and alkalis.[5][13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]
Conclusion
References
-
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate - ChemBK. [Link]
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar. [Link]
-
THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES - Canadian Science Publishing. [Link]
-
THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - Taylor & Francis Online. [Link]
-
¹H NMR spectrum of the thiazole derivative B | Download Scientific Diagram - ResearchGate. [Link]
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
-
Possible mass fragmentation pattern of compound 3. - ResearchGate. [Link]
-
Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. - ResearchGate. [Link]
-
(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... - ResearchGate. [Link]
-
Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate. [Link]
-
Safety data sheet. [Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PubMed Central. [Link]
-
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl] - NIH. [Link]
-
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl] - PMC - NIH. [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - PubChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Ethyl 2-chloro-4-methylthiazole-5-carboxylate | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Ethyl 2-chloro-4-methylthiazole-5-carboxylate – Biotuva Life Sciences [biotuva.com]
- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
